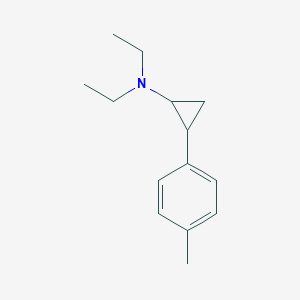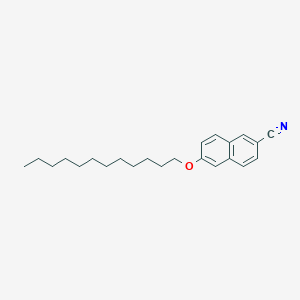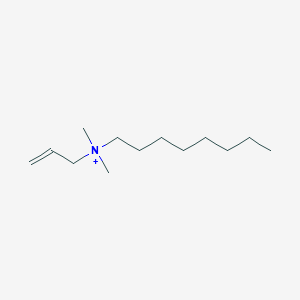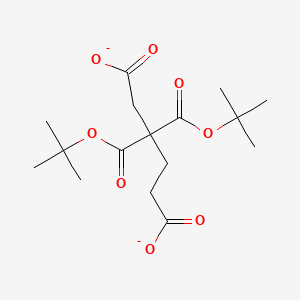![molecular formula C14H18I2O B14217471 {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene CAS No. 823180-03-6](/img/structure/B14217471.png)
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is an organic compound characterized by the presence of iodine atoms, a benzene ring, and a dimethylpent-4-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene typically involves multiple steps, starting with the preparation of the 5,5-diiodo-3,3-dimethylpent-4-en-1-yl precursor. This precursor can be synthesized through halogenation reactions, where iodine is introduced to the dimethylpent-4-en-1-yl group under controlled conditions. The final step involves the reaction of this precursor with benzyl alcohol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in the development of new pharmaceuticals. Researchers are exploring its use as a building block for drug design, particularly in the synthesis of molecules with antimicrobial or anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and medical research.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of {[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene: A simpler compound with a single iodine atom attached to a benzene ring.
Benzyl iodide: Contains an iodine atom attached to a benzyl group.
Diiodobenzene: A compound with two iodine atoms attached to a benzene ring.
Uniqueness
{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene is unique due to its combination of a benzene ring, a dimethylpent-4-en-1-yl group, and two iodine atoms. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
823180-03-6 |
|---|---|
Formule moléculaire |
C14H18I2O |
Poids moléculaire |
456.10 g/mol |
Nom IUPAC |
(5,5-diiodo-3,3-dimethylpent-4-enoxy)methylbenzene |
InChI |
InChI=1S/C14H18I2O/c1-14(2,10-13(15)16)8-9-17-11-12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3 |
Clé InChI |
FVPPYYRITFFCER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOCC1=CC=CC=C1)C=C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)

![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)


![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)

![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
